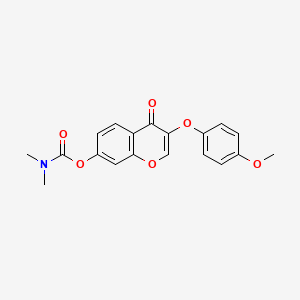
3-(Chloromethyl)-2H-indazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance (color, state of matter), smell, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction takes place (temperature, pressure, catalysts, etc.), and the steps involved in the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions under which these reactions occur are all part of this analysis .Physical And Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Organic Synthesis
3-(Chloromethyl)-2H-indazole;hydrochloride: is a valuable intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it a suitable candidate for various chemical transformations. Researchers utilize this compound to synthesize a wide range of indazole derivatives, which are prevalent in many biologically active molecules .
Pharmaceuticals
This compound serves as a precursor in the pharmaceutical industry. The indazole core is a common motif in drugs that target the central nervous system, cardiovascular diseases, and cancer. Its modification through various synthetic pathways allows for the development of new therapeutic agents with potential pharmacological applications .
Agrochemicals
In the field of agrochemicals, 3-(Chloromethyl)-2H-indazole;hydrochloride is used to create compounds that can act as herbicides, fungicides, or insecticides. The structural versatility provided by the indazole ring leads to the synthesis of novel agrochemicals that help in crop protection .
Dyestuff Industry
The dyestuff industry benefits from the use of this compound as an intermediate in creating new dyes. The indazole moiety can be incorporated into dye structures, offering a variety of colors and properties for textiles and other materials .
Antimicrobial Agents
Research has shown that indazole derivatives exhibit antimicrobial properties3-(Chloromethyl)-2H-indazole;hydrochloride can be used to synthesize new indazole-based compounds that could act as antibacterial or antifungal agents, contributing to the fight against resistant strains of microbes .
Cancer Research
Indazole derivatives are being explored for their anticancer properties. As a precursor, 3-(Chloromethyl)-2H-indazole;hydrochloride is instrumental in the synthesis of molecules that may inhibit the growth of cancer cells or interfere with tumor progression .
Neurological Disorders
Compounds derived from indazoles are studied for their potential in treating neurological disorders. They may play a role in the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy due to their ability to modulate various neurological pathways .
Material Science
In material science, the reactivity of 3-(Chloromethyl)-2H-indazole;hydrochloride allows for the creation of novel polymers and materials with unique properties. These materials could have applications in electronics, coatings, and as functional components in advanced composite materials .
Mechanism of Action
Target of Action
Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .
Biochemical Pathways
It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .
Result of Action
Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .
Action Environment
The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-2H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYPJVAOHSEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117882-35-6 |
Source


|
| Record name | 3-(chloromethyl)-1H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

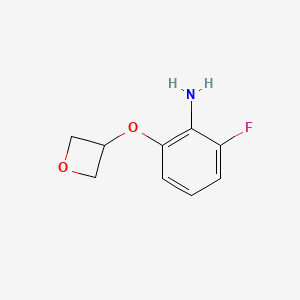
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)
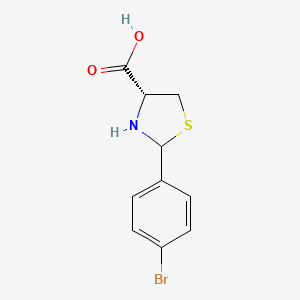

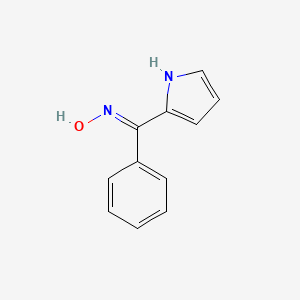
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)
![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)
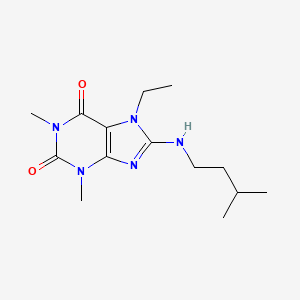
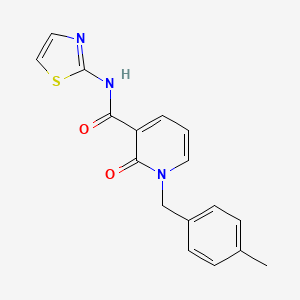
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2889458.png)
